Ethyl 4-nitrophenyl methylphosphonate

Description

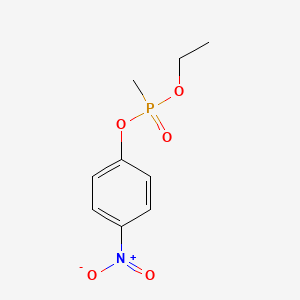

Ethyl 4-nitrophenyl methylphosphonate (ENMP) is an organophosphonate ester with the chemical structure O=P(O-ethyl)(O-4-nitrophenyl)(CH₃). It is widely studied as a simulant for neurotoxic chemical warfare agents (CWAs) like VX due to its structural similarity and reduced toxicity . ENMP contains a methyl group directly bonded to phosphorus, an ethyl ester group, and a 4-nitrophenyl leaving group. This configuration allows it to mimic the reactivity of CWAs in acetylcholinesterase (AChE) inhibition studies while enabling safer laboratory research .

ENMP serves as a critical substrate for enzymes such as Pmi1525 (from Proteus mirabilis) and Rsp3690 (from Rhodococcus spp.), which hydrolyze organophosphonates. These enzymes exhibit high catalytic efficiency toward ENMP, with kcat/Km values of 1.2 × 10⁵ M⁻¹s⁻¹ (Pmi1525) and 3.8 × 10⁵ M⁻¹s⁻¹ (Rsp3690) . Its stereoselectivity profile, favoring the (SP)-enantiomer during hydrolysis, aligns with detoxification goals, as the (SP)-enantiomers of CWAs like sarin and VX are more toxic .

Properties

CAS No. |

3735-98-6 |

|---|---|

Molecular Formula |

C9H12NO5P |

Molecular Weight |

245.17 g/mol |

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C9H12NO5P/c1-3-14-16(2,13)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |

InChI Key |

BARJAAQSDSOQEY-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Synonyms |

EPMP ethyl 4-nitrophenyl methylphosphonate ethyl para-nitrophenyl methylphosphonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

ENMP is part of a broader family of 4-nitrophenyl methylphosphonate esters. Structural analogs vary in their O-alkyl substituents, phosphorus substituents, or leaving groups, which influence enzymatic hydrolysis rates, stereoselectivity, and toxicity. Key comparisons include:

Structural Analogs with Varying O-Alkyl Groups

- Catalytic Efficiency : ENMP is hydrolyzed most efficiently by both Pmi1525 and Rsp3690. Substituting the ethyl group with bulkier O-alkyls (e.g., isopropyl, cyclohexyl) reduces catalytic activity by 2–3 orders of magnitude due to steric clashes in enzyme active sites .

- Stereoselectivity : Pmi1525 hydrolyzes the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate 14 times faster than the (RP)-enantiomer, a reversal of the selectivity seen in phosphotriesterase (PTE) .

Simulants for Chemical Warfare Agents (CWAs)

- NIMP (4-Nitrophenyl Isopropyl Methylphosphonate) : Simulates sarin (GB) due to its isopropyl group. It exhibits comparable AChE inhibition but lower intrinsic toxicity, making it suitable for antidote development .

- NEMP (4-Nitrophenyl Ethyl Methylphosphonate): Synonymous with ENMP in some studies, it simulates VX. Both compounds share near-identical AChE inhibition mechanisms but lack the extreme toxicity of actual CWAs .

Enzymatic Hydrolysis and Detoxification

- Pmi1525 vs. Rsp3690 : Rsp3690 shows higher catalytic efficiency for ENMP (kcat/Km = 3.8 × 10⁵ M⁻¹s⁻¹) than Pmi1525, attributed to differences in active-site geometry. For example, Rsp3690 lacks the steric hindrance caused by Phe-296 in Pmi1525 .

- Comparison with Organophosphate Esters: ENMP is hydrolyzed 100–1,000 times faster than paraoxon (organophosphate) by Pmi1525, highlighting its preference for phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.